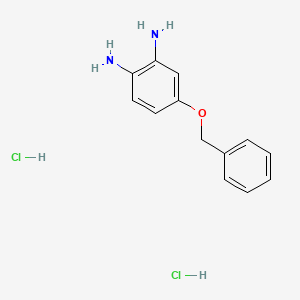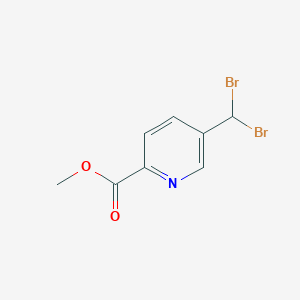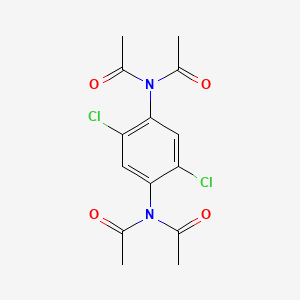
N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide)
Descripción general
Descripción
“N,N’-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide)” is a chemical compound with the molecular formula C14H14Cl2N2O4 . It has a molecular weight of 345.2 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is N-acetyl-N-[2,5-dichloro-4-(diacetylamino)phenyl]acetamide . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 345.2 g/mol, an XLogP3-AA value of 1.5, and a topological polar surface area of 74.8 Ų . It has no hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds .Aplicaciones Científicas De Investigación
Specific Scientific Field: Environmental Science and Pollution Research
2. Comprehensive and Detailed Summary of the Application: 2,5-DCBQ has been used in studies to understand its developmental toxicity and related mechanisms . The compound is of interest because it is a by-product of water disinfection processes and its biological hazards have raised great concern .
3. Detailed Description of the Methods of Application or Experimental Procedures: In the study, zebrafish embryos were used as the model and exposed to graded concentrations of 2,5-DCBQ (100, 200, 300, 400 μg/L) . The rate of epiboly abnormalities was observed and the expression patterns and levels of certain markers were analyzed . Integrated transcriptomic and metabolomic analyses were adopted to explore the molecular mechanisms of embryonic developmental delays .
4. Thorough Summary of the Results or Outcomes Obtained: The study found that the rate of epiboly abnormalities increased significantly in a concentration-dependent manner . The results of whole-mount in situ hybridization (WISH) indicated that the expression patterns and levels of chordin (dorsoventral marker), foxa2 (endodermal marker), eve1 (ventral mesodermal marker), and foxb1a (ectodermal marker) were altered, suggesting that 2,5-DCBQ might affect the germ layer development of zebrafish embryos . The exposure to 2,5-DCBQ induced 1163 differentially expressed genes (DEGs) and 37 differential metabolites (DEMs) .
N,N’-(1,4-Phenylene)bis(acetoacetamide)
This compound is used as an intermediate for the manufacture of organic pigments .
N,N’-bis(4-chlorophenyl)thiourea N,N-dimethylformamide
This compound has been synthesized and its crystal structure has been studied . Single crystals of the compound were obtained by slow evaporation of N,N’-bis(4-chlorophenyl)thiourea in N,N-dimethylformamide through recrystallization under mild condition .
Propiedades
IUPAC Name |
N-acetyl-N-[2,5-dichloro-4-(diacetylamino)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O4/c1-7(19)17(8(2)20)13-5-12(16)14(6-11(13)15)18(9(3)21)10(4)22/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPBZTWPPJKLBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC(=C(C=C1Cl)N(C(=O)C)C(=O)C)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612494 | |
| Record name | N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide) | |
CAS RN |
62715-83-7 | |
| Record name | N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B1603422.png)
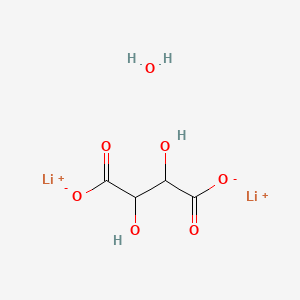

![N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B1603427.png)
![[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine](/img/structure/B1603429.png)

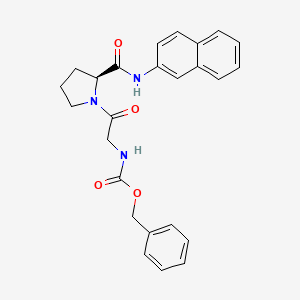


![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1603436.png)
